5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide
Description
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a furan ring, a phenyl group, and a methoxybenzamide moiety
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-7-6-16(20)10-17(18)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCREUXZBIDJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the methoxybenzamide moiety: The intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide exhibit significant antitumor properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms involved include:
- Induction of apoptosis
- Inhibition of DNA synthesis
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzofuroxan Derivative | HeLa | 10 | Induces apoptosis |
| Benzofuroxan Derivative | MCF-7 | 15 | DNA synthesis inhibition |
Antimicrobial Activity
The compound may interact with bacterial enzymes or receptors, inhibiting their function. It potentially disrupts bacterial cell wall synthesis or protein synthesis pathways, leading to cell death. This aspect makes it a candidate for developing new antibiotics.
Material Science Applications
Due to its unique structural properties, 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide may also find applications in material science, particularly in creating novel polymers or coatings that leverage its chemical stability and reactivity.
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- A study published in Journal of Medicinal Chemistry examined the efficacy of benzamide derivatives against cancer cell lines. The findings highlighted that modifications in the aromatic rings significantly influenced cytotoxicity levels.
-
Antimicrobial Activity Assessment :
- Research conducted by the Institute of Microbiology demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
-
Polymer Development :
- An exploration into using benzamide derivatives for polymer synthesis showed promising results in enhancing mechanical properties while maintaining biodegradability.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[4-(furan-2-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with the furan ring in a different position.
5-chloro-N-{[4-(thiophen-3-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is unique due to the specific positioning of the furan ring, which may confer different biological activities and chemical reactivity compared to its analogs.
Biological Activity
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide
- Molecular Formula : CHClNO
- Molecular Weight : 304.75 g/mol
This structure includes a chloro group, a methoxy group, and a furan moiety, which are known to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide exhibit significant antitumor properties. For instance, derivatives of benzofuroxan have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the induction of apoptosis through DNA damage and inhibition of DNA synthesis, which leads to cell death in tumor cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzofuroxan Derivative | HeLa | 10 | Induces apoptosis |
| Benzofuroxan Derivative | MCF-7 | 15 | DNA synthesis inhibition |
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Studies on related benzamide derivatives have shown effectiveness against various bacterial strains, indicating that the presence of chloro and methoxy groups may enhance antimicrobial activity .
Enzyme Inhibition
Research has demonstrated that certain benzamide derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers. These findings suggest that 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide may also possess enzyme inhibitory properties that warrant further investigation .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar furan and chloro substitutions significantly reduced cell viability in MCF-7 cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
- Antimicrobial Testing : A series of synthesized benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzamide core can enhance antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
